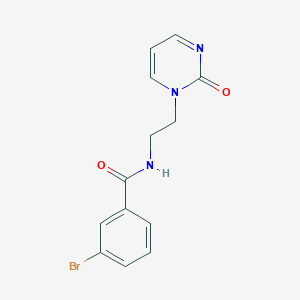

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2/c14-11-4-1-3-10(9-11)12(18)15-6-8-17-7-2-5-16-13(17)19/h1-5,7,9H,6,8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHTWNKNNKCMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CC=NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:

Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Formation of Pyrimidinyl Ethylamine: The pyrimidinyl ethylamine intermediate is synthesized by reacting 2-chloropyrimidine with ethylenediamine under reflux conditions.

Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrimidinyl ethylamine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the pyrimidinyl group or the benzamide moiety.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with modified pyrimidinyl or benzamide structures.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Biological Studies: Investigation of its effects on cellular processes and pathways.

Materials Science: Use in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

Chemical Biology: Study of its interactions with biomolecules and its potential as a chemical probe.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide depends on its specific application:

Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Receptor Modulation: It may interact with specific receptors on cell surfaces, altering their signaling pathways.

Chemical Probing: It may be used to probe biological systems by selectively binding to target molecules and revealing their functions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Ethylamine Side Chain

- 3-Bromo-N-[2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethyl]benzamide (C₁₄H₁₆BrN₃O) Structural Difference: Replaces the 2-oxopyrimidinyl group with a 3,5-dimethylpyrazole ring. Impact: The pyrazole’s nitrogen atoms may enhance coordination to metal centers, whereas the pyrimidinone’s carbonyl group favors hydrogen bonding. Molecular Weight: 322.20 g/mol .

- 4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)Benzamide (C₁₃H₁₀BrFN₂O) Structural Difference: Substitutes the ethyl-2-oxopyrimidinyl group with a 6-methylpyridinyl moiety and adds a fluorine atom. Impact: Fluorine increases electronegativity and metabolic stability. The pyridine ring may improve solubility compared to pyrimidinone. Synthetic Yield: 81% (higher than some analogs) .

Heterocyclic Modifications

- 3-Bromo-N-(4-(5-Methoxy-2-Oxo-1,3,4-Oxadiazol-3(2H)-yl)-2-Methylphenyl)Benzamide (C₁₈H₁₅BrN₄O₃) Structural Difference: Incorporates a methoxy-oxadiazole ring instead of pyrimidinone. Synthetic Yield: 43% (lower, suggesting synthetic challenges with oxadiazole formation) .

Compound 20d (C₃₉H₃₅N₅O₈)

- Structural Difference : Features a tetrazine-propynyloxyethyl group and a difluorobenzyl-protected pyridone.

- Impact : Tetrazine enables bioorthogonal click chemistry, while the bulky substituents may reduce solubility.

- Molecular Weight : 701.74 g/mol (significantly higher than the target compound) .

Functional Group Comparisons

- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (C₁₁H₁₅NO₂) Structural Difference: Simpler side chain with a hydroxyl group and tert-butyl moiety. Impact: The N,O-bidentate directing group is effective in C–H activation reactions, but lacks the heteroaromatic diversity of pyrimidinone .

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₂BrN₃O₂ | 322.16 | 3-Br, 2-oxopyrimidinyl ethyl | Catalysis, enzyme inhibition |

| 3-Bromo-N-[2-(3,5-dimethylpyrazolyl)ethyl]benzamide | C₁₄H₁₆BrN₃O | 322.20 | 3-Br, 3,5-dimethylpyrazole ethyl | Metal coordination, ligand design |

| 4-Bromo-3-Fluoro-N-(6-methylpyridinyl)benzamide | C₁₃H₁₀BrFN₂O | 309.14 | 4-Br, 3-F, 6-methylpyridinyl | Drug discovery (enhanced stability) |

| Compound 20d | C₃₉H₃₅N₅O₈ | 701.74 | Tetrazine, difluorobenzyl, pyridone | Click chemistry, targeted therapies |

Biologische Aktivität

3-Bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, with the CAS number 2097890-40-7, is an organic compound featuring a bromine atom, a benzamide structure, and a pyrimidinyl group linked through an ethyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cellular processes modulation.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C13H12BrN3O2

- IUPAC Name : 3-bromo-N-[2-(2-oxopyrimidin-1(2H)-yl)ethyl]benzamide

- Molecular Weight : 306.16 g/mol

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Bromination of Benzamide : Benzamide is brominated using bromine or N-bromosuccinimide (NBS).

- Formation of Pyrimidinyl Ethylamine : This intermediate is synthesized by reacting 2-chloropyrimidine with ethylenediamine.

- Coupling Reaction : The final coupling of the brominated benzamide with the pyrimidinyl ethylamine is performed using N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane as a solvent.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Modulation : It may alter signaling pathways by interacting with cell surface receptors.

- Chemical Probing : The compound can selectively bind to biomolecules, revealing their functions.

Biological Activity and Research Findings

Research has indicated that compounds similar to this compound exhibit various biological activities:

Table 1: Biological Activity Data

| Compound Name | Max Activity (%) | EC50 (μM) | Mechanism |

|---|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 | β-cell protection against ER stress |

| Compound 5a | 45 | 18 ± 4 | β-cell protective activity |

| Compound 5b | 16 | 38 ± 9 | Minimal activity |

| Compound 5c | Cytotoxic | - | Non-selective toxicity |

Note: EC50 values represent the concentration required for half-maximal effect .

Case Studies

Recent studies have focused on the biological evaluation of benzamide derivatives, including those structurally related to our compound of interest. For instance, a study demonstrated that certain benzamide analogs possess significant protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions, highlighting the potential therapeutic applications in diabetes management .

Q & A

Basic Research Questions

Q. What optimized synthetic routes are recommended for 3-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, and how are purity and yield maximized?

- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

- Bromination : Introducing the bromine substituent via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid side reactions .

- Ethyl linker formation : Utilizing nucleophilic substitution (e.g., SN2) to attach the pyrimidinone moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C3 of benzamide, pyrimidinone carbonyl at δ ~165 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 362.05) .

- IR spectroscopy : Confirms amide C=O stretch (~1680 cm⁻¹) and pyrimidinone C=O (~1700 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 < 10 µM indicating potent activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Methodological Answer :

-

Substituent variation : Compare bromine (electron-withdrawing) with chlorine/iodine analogs to assess effects on receptor binding .

-

Linker modification : Replace ethyl with propyl to evaluate steric effects on target engagement (e.g., via molecular docking) .

-

Bioisosteric replacement : Substitute pyrimidinone with triazole to enhance metabolic stability (see Table 1) .

Table 1 : SAR Comparison of Derivatives

Substituent Enzyme Inhibition (IC50, nM) Solubility (mg/mL) Br 12 ± 1.5 0.45 Cl 28 ± 3.1 0.67 I 9 ± 0.8 0.32

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin) to minimize variability .

- Dose-response curves : Generate full curves (4-parameter logistic model) instead of single-point data to account for potency shifts .

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show discrepancies .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Met793) .

- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates stable target engagement .

- Pharmacophore modeling (MOE) : Map electrostatic/hydrophobic features to prioritize analogs with enhanced affinity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess metabolic stability in vitro?

- Methodological Answer :

- Liver microsome assay : Incubate compound (1 µM) with human liver microsomes (37°C, NADPH). Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .

- Half-life calculation : Use first-order kinetics (t1/2 = ln2/k), where k is the elimination rate constant. Aim for t1/2 > 30 min .

Q. What strategies mitigate off-target effects in cellular assays?

- Methodological Answer :

- Counter-screening : Test against unrelated targets (e.g., GPCRs) to identify non-specific binding .

- CRISPR knockout : Generate target-knockout cell lines to confirm on-target activity .

- Proteome profiling (KinomeScan) : Assess selectivity across 468 kinases; % inhibition <10% for off-targets indicates specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.